molecular formula C14H10Cl2O3 B2453416 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid CAS No. 84404-09-1

4-[(2,4-Dichlorobenzyl)oxy]benzoic acid

Cat. No. B2453416
CAS RN: 84404-09-1
M. Wt: 297.13
InChI Key: OPMMDDYNUAUCBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,4-Dichlorobenzyl)oxy]benzoic acid is an organic chemical compound with the molecular formula C14H10Cl2O3 . It is used as a specialty product for proteomics research .


Molecular Structure Analysis

The molecular structure of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid consists of 14 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms . The average mass is 297.133 Da, and the monoisotopic mass is 296.000702 Da .

Scientific Research Applications

Phase Behavior in Pharmaceutical Research

  • Thermodynamics and Solubility Modeling : 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid, as a derivative of benzoic acid, is significant in pharmaceutical research for understanding the thermodynamic phase behavior of drug substances. Studies have utilized Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model the phase behavior of solutions containing benzoic acid and chlorobenzoic acids, which is crucial for determining stability and solubility in pharmaceutical processes (Reschke et al., 2016).

Synthesis and Reactivity in Organic Chemistry

  • Role in Synthesizing Novel Compounds : The compound is involved in the synthesis of new chemical entities, such as in the creation of 4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid, which are used for vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds (Yusubov et al., 2004).
  • Enzymatic Synthesis : An example of biotechnological application using a Carboxylase enzyme has been shown in the synthesis of 4-OH benzoic acid from phenol and CO2, demonstrating a green chemistry approach (Aresta et al., 1998).

Metal-Catalyzed Functionalizations

  • Pd(II)-Catalyzed Functionalizations : Studies have shown that benzoic acid derivatives, including 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid, can undergo selective C–H bond functionalization, providing valuable methods for organic synthesis. This includes Pd(II)-catalyzed meta-C–H olefination, which is significant for developing new synthetic pathways (Li et al., 2016).

Environmental and Analytical Chemistry

  • Environmental Presence and Analysis : Benzoic acid and its derivatives, like 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid, are naturally occurring in foods and are also used as additives. Their widespread occurrence necessitates the development of analytical methods for detection and understanding their environmental impact (del Olmo et al., 2017).

Safety And Hazards

The safety data sheet for 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid should be consulted for detailed information . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-11-4-1-10(13(16)7-11)8-19-12-5-2-9(3-6-12)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMMDDYNUAUCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,4-Dichlorobenzyl)oxy]benzoic acid

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